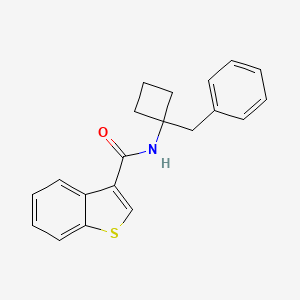

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid, and is involved in pain perception and inflammation. BCTC has been widely used as a tool compound to investigate the physiological and pathological roles of TRPV1 and to develop novel analgesics and anti-inflammatory agents.

Mechanism of Action

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and blocking the influx of cations. This compound has been shown to inhibit capsaicin-induced currents in TRPV1-expressing cells with an IC50 of 0.8 μM, indicating high potency and selectivity. This compound has also been shown to inhibit TRPV1-mediated responses to heat and acid, but not to other TRP channels or voltage-gated ion channels.

Biochemical and physiological effects:

This compound has been shown to block TRPV1-mediated pain and inflammation in various animal models, including thermal hyperalgesia, mechanical allodynia, and carrageenan-induced paw edema. This compound has also been shown to inhibit TRPV1-mediated thermoregulation, leading to hypothermia in mice. This compound has been shown to have no significant effects on other physiological processes, such as cardiovascular and respiratory functions, at doses that block TRPV1-mediated responses.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide in lab experiments include its high potency and selectivity for TRPV1, its well-established mechanism of action, and its availability as a commercial tool compound. The limitations of using this compound in lab experiments include its potential off-target effects on other ion channels or receptors, its poor solubility in aqueous solutions, and its potential toxicity at high doses or prolonged exposure.

Future Directions

For the research on N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide and TRPV1 include the development of novel TRPV1 antagonists with improved pharmacokinetic and pharmacodynamic properties, the investigation of the physiological and pathological roles of TRPV1 in various tissues and diseases, and the exploration of the therapeutic potential of TRPV1 antagonists in pain, inflammation, and other disorders.

Synthesis Methods

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide can be synthesized by the reaction of 1-benzylcyclobutanol with thionyl chloride to give 1-benzylcyclobutyl chloride, which is then reacted with 2-aminobenzothiazole in the presence of triethylamine and acetonitrile to afford this compound in good yield and purity.

Scientific Research Applications

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has been extensively used in scientific research to investigate the physiological and pathological roles of TRPV1. It has been shown to block TRPV1-mediated responses to various stimuli, including capsaicin, heat, and acid, in vitro and in vivo. This compound has been used to study the involvement of TRPV1 in pain perception, inflammation, thermoregulation, and other physiological processes. This compound has also been used to develop novel analgesics and anti-inflammatory agents that target TRPV1.

Properties

IUPAC Name |

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NOS/c22-19(17-14-23-18-10-5-4-9-16(17)18)21-20(11-6-12-20)13-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTPYCGBKFBTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=CC=C2)NC(=O)C3=CSC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431462.png)

![N-[[1-[(5-methyl-1,3-oxazol-2-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431465.png)

![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431466.png)

![9-[(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7431495.png)

![N-[2-(4-chlorophenyl)cycloheptyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7431525.png)

![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431531.png)

![2-[(3,4-dichlorophenyl)methyl]-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431534.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431540.png)

![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431552.png)

![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)

![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)